
CID 263463
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Identifier “CID 263463” is a significant molecule in the field of chemistry. This compound has been studied extensively for its unique properties and potential applications in various scientific domains. It is known for its stability and reactivity, making it a valuable subject for research in both academic and industrial settings.
Méthodes De Préparation
The preparation of the compound “CID 263463” involves several synthetic routes and reaction conditions. One common method includes the use of organic amines dissolved in a solvent, followed by the addition of dianhydride. The mixture is then stirred, dissolved, and reacted to form the desired compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
The compound “CID 263463” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions can produce reduced derivatives .
Applications De Recherche Scientifique
The compound “CID 263463” has numerous scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential role in cellular processes and as a tool for investigating biochemical pathways. In medicine, the compound is explored for its therapeutic potential, particularly in the development of new drugs. Industrially, it is used in the production of advanced materials and as a catalyst in chemical processes .
Mécanisme D'action
The mechanism of action of the compound “CID 263463” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, “CID 263463” stands out due to its unique properties and reactivity. Similar compounds include those with comparable molecular structures and functional groups. “this compound” may exhibit different reactivity patterns or stability under certain conditions, making it a preferred choice for specific applications. Some similar compounds include those identified by PubChem as having structural similarities, but with distinct differences in their chemical behavior .
Propriétés
Numéro CAS |
6723-16-6 |
|---|---|
Formule moléculaire |
C26H24N4 |
Poids moléculaire |
392.5 g/mol |
InChI |
InChI=1S/C26H24N4/c1-5-17-6-2-10-20-23(17)19(9-1)27-25(28-20)13-15-26(16-14-25)29-21-11-3-7-18-8-4-12-22(30-26)24(18)21/h1-12,27-30H,13-16H2 |
Clé InChI |
NCQQPRUQJZARLC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC13NC4=CC=CC5=C4C(=CC=C5)N3)NC6=CC=CC7=C6C(=CC=C7)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


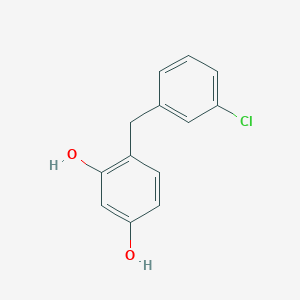


![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)


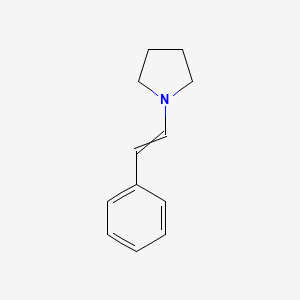

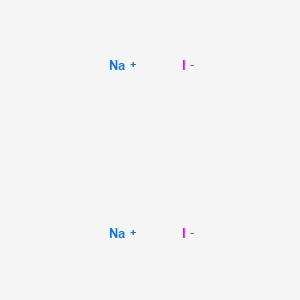

![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)
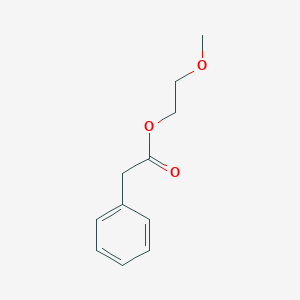
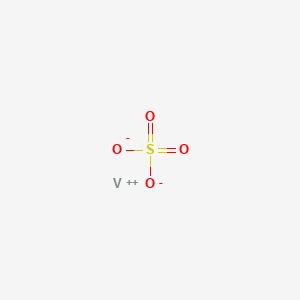
![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
